molecular formula C16H25N3O3 B11792186 tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

Cat. No.: B11792186
M. Wt: 307.39 g/mol
InChI Key: SCYGZNVPBYFFPZ-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a morpholine ring, and a pyridine ring

Preparation Methods

The synthesis of tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures. The reaction mixture is then stirred at room temperature for an extended period to complete the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C16H25N3O3/c1-12-13(11-17-15(20)22-16(2,3)4)5-6-14(18-12)19-7-9-21-10-8-19/h5-6H,7-11H2,1-4H3,(H,17,20)

InChI Key

SCYGZNVPBYFFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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